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Compound of Interest

Compound Name: 3-Iodophenyl isocyanate

Cat. No.: B1586889 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize 3-Iodophenyl isocyanate (CAS No: 23138-56-9). As a key reagent in organic

synthesis, particularly in the development of pharmaceuticals and novel materials, a thorough

understanding of its structural features through spectroscopic analysis is paramount for

researchers and drug development professionals. This document offers insights into the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound, grounded in established spectroscopic principles and data from

analogous structures.

Introduction to 3-Iodophenyl Isocyanate
3-Iodophenyl isocyanate, with the chemical formula C₇H₄INO, is an aromatic compound

featuring an isocyanate (-N=C=O) group and an iodine atom at the meta position of the

benzene ring. Its molecular weight is 245.02 g/mol . The presence of the highly reactive

isocyanate group makes it a valuable building block for the synthesis of ureas, carbamates,

and other nitrogen-containing heterocycles. The iodine substituent provides a site for further

functionalization, for instance, through cross-coupling reactions.

Due to the absence of publicly available experimental spectra, this guide will focus on the

predicted spectroscopic data, providing a robust framework for researchers to confirm the

identity and purity of 3-Iodophenyl isocyanate in their own laboratories.

Physicochemical Properties:
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Property Value Source

CAS Number 23138-56-9

Molecular Formula C₇H₄INO

Molecular Weight 245.02 g/mol

Boiling Point 55 °C at 0.2 mmHg

Density 1.86 g/mL at 25 °C

Refractive Index n20/D 1.632

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Iodophenyl isocyanate, both ¹H and ¹³C NMR are crucial for confirming the

substitution pattern of the aromatic ring.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of 3-Iodophenyl isocyanate in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical;

chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR Acquisition:

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Integrate the resulting peaks to determine the relative number of protons.

¹³C NMR Acquisition:
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Set the spectral width to cover the expected range for aromatic and isocyanate carbons

(typically 0-200 ppm).

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-

to-noise ratio.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Iodophenyl isocyanate is expected to show four distinct signals in

the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts

are influenced by the electron-withdrawing effects of the isocyanate group and the iodine atom.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 t 1H H-5

~ 7.45 d 1H H-6

~ 7.35 s 1H H-2

~ 7.15 d 1H H-4

Interpretation:

The proton at the 2-position (H-2), being situated between the two substituents, is expected

to be the most deshielded and appear as a singlet or a narrow triplet.

The proton at the 5-position (H-5) will likely appear as a triplet due to coupling with H-4 and

H-6.

The protons at the 4 and 6-positions (H-4 and H-6) will appear as doublets, coupling to H-5.

The relative positions of these signals will depend on the combined electronic effects of the

substituents.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Six signals are

expected: four for the aromatic carbons, one for the carbon attached to iodine, and one for the

isocyanate carbon.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment

~ 140 C-1 (C-NCO)

~ 135 C-NCO

~ 132 C-5

~ 130 C-6

~ 125 C-2

~ 123 C-4

~ 94 C-3 (C-I)

Interpretation:

The isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of 120-

140 ppm.

The carbon atom directly bonded to the electronegative iodine (C-3) will be significantly

shielded and is expected to appear at a lower chemical shift, around 94 ppm.

The carbon attached to the isocyanate group (C-1) will be deshielded.

The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional

group, which has a very strong and characteristic absorption band.
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Experimental Protocol: IR Analysis
Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid sample

between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance

(ATR) accessory.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Scan the mid-IR region (4000-400 cm⁻¹). A background spectrum should be

collected prior to the sample scan.

Expected IR Data
Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~ 2270 Very Strong, Sharp -N=C=O asymmetric stretch

3100-3000 Medium Aromatic C-H stretch

1600-1450 Medium to Strong Aromatic C=C ring stretches

~ 1200 Medium C-N stretch

~ 1000 Medium C-I stretch

900-675 Strong
Aromatic C-H out-of-plane

bending

Interpretation:

The most prominent and diagnostic peak in the IR spectrum of 3-Iodophenyl isocyanate will

be the very strong and sharp absorption band around 2270 cm⁻¹ due to the asymmetric

stretching vibration of the isocyanate group.[1][2][3][4] This peak is located in a region of the

spectrum where few other functional groups absorb, making it an unambiguous indicator of the

presence of the isocyanate moiety. The aromatic C-H and C=C stretching vibrations will confirm

the presence of the benzene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1586889?utm_src=pdf-body
https://stacks.cdc.gov/view/cdc/190971/cdc_190971_DS1.pdf
https://www.researchgate.net/figure/Mid-IR-spectrum-of-isocyanate-reaction-mixture-from-2200-to-2400-cm-1-plotted-against_fig1_266370858
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-ix-urethanes-and-diisocyanates
https://www.spectroscopyonline.com/view/infrared-spectroscopy-of-polymers-xiii-polyurethanes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which can be used to confirm its identity.

Experimental Protocol: MS Analysis
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions

based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum
Predicted Fragmentation Pattern (EI-MS):

m/z Ion

245 [M]⁺• (Molecular Ion)

217 [M - CO]⁺•

118 [M - I]⁺

91 [C₆H₅N]⁺

77 [C₆H₅]⁺

Interpretation:

The molecular ion peak ([M]⁺•) is expected at m/z 245, corresponding to the molecular

weight of 3-Iodophenyl isocyanate.

A common fragmentation pathway for aryl isocyanates is the loss of a carbon monoxide (CO)

molecule (28 Da) from the molecular ion, which would result in a fragment at m/z 217.
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Cleavage of the C-I bond would lead to a fragment at m/z 118, corresponding to the phenyl

isocyanate cation.

Further fragmentation of the aromatic ring could produce ions at m/z 91 and 77.

Visualization of Molecular Structure and
Fragmentation
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the

molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Structure of 3-Iodophenyl Isocyanate.

Proposed EI-MS Fragmentation of 3-Iodophenyl Isocyanate
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Caption: Plausible mass fragmentation pathway.

Conclusion
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This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS

spectroscopic data for 3-Iodophenyl isocyanate. While experimental data is not readily

available in the public domain, the principles outlined here offer a solid foundation for

researchers to verify the identity and purity of this important synthetic intermediate. The

characteristic strong IR absorption of the isocyanate group, combined with the specific

substitution pattern revealed by NMR and the molecular weight confirmed by mass

spectrometry, allows for a confident structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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